molecular formula C8H8ClNO3 B13800516 N-(2-chloro-4,5-dihydroxyphenyl)acetamide

N-(2-chloro-4,5-dihydroxyphenyl)acetamide

Cat. No.: B13800516
M. Wt: 201.61 g/mol
InChI Key: OKODNZVDTLGSEK-UHFFFAOYSA-N
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Description

N-(2-chloro-4,5-dihydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8ClNO3. It is characterized by the presence of a chloro group and two hydroxyl groups attached to a phenyl ring, along with an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,5-dihydroxyphenyl)acetamide typically involves the reaction of 2-chloro-4,5-dihydroxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2-chloro-4,5-dihydroxyaniline+acetic anhydrideThis compound+acetic acid\text{2-chloro-4,5-dihydroxyaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-chloro-4,5-dihydroxyaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,5-dihydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products Formed

Scientific Research Applications

N-(2-chloro-4,5-dihydroxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,5-dihydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, affecting their activity. The hydroxyl groups play a crucial role in these interactions, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxy-phenyl)acetamide
  • 2-chloro-N-(2,4-dinitrophenyl)acetamide
  • N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Uniqueness

N-(2-chloro-4,5-dihydroxyphenyl)acetamide is unique due to the presence of both chloro and hydroxyl groups on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

N-(2-chloro-4,5-dihydroxyphenyl)acetamide

InChI

InChI=1S/C8H8ClNO3/c1-4(11)10-6-3-8(13)7(12)2-5(6)9/h2-3,12-13H,1H3,(H,10,11)

InChI Key

OKODNZVDTLGSEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)O)O

Origin of Product

United States

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